Cas no 1332529-64-2 (N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride)

N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride is a synthetic organic compound featuring a cyclopropylamide core linked to a pyrrolidinylmethoxybenzene moiety. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound's structural complexity, including the cyclopropyl and pyrrolidine groups, suggests potential utility as an intermediate in medicinal chemistry, particularly for targeting receptor modulation or enzyme inhibition. The presence of both aromatic and aliphatic heterocycles may contribute to selective binding properties. This compound is typically characterized by high purity and rigorous analytical validation, ensuring consistency for research purposes. Its synthesis and handling require standard laboratory precautions due to its hydrochloride salt nature.
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride structure
1332529-64-2 structure
Product Name:N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride
CAS No:1332529-64-2
MF:C15H21ClN2O2
MW:296.792443037033
MDL:MFCD19103456
CID:4695042
Update Time:2025-06-12

N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride
    • N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride
    • N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride
    • MDL: MFCD19103456
    • Inchi: 1S/C15H20N2O2.ClH/c18-15(17-12-5-6-12)11-3-7-14(8-4-11)19-10-13-2-1-9-16-13;/h3-4,7-8,12-13,16H,1-2,5-6,9-10H2,(H,17,18);1H
    • InChI Key: DZVQTBYMHCUYRD-UHFFFAOYSA-N
    • SMILES: Cl.O(C1C=CC(=CC=1)C(NC1CC1)=O)CC1CCCN1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 309
  • Topological Polar Surface Area: 50.4

Experimental Properties

  • Color/Form: NA
  • Flash Point: 121.9±24.3 °C

N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride Security Information

N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM494151-1g
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride
1332529-64-2 97%
1g
$264 2024-08-02
abcr
AB409908-500 mg
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride
1332529-64-2
500MG
€254.60 2023-02-03
abcr
AB409908-1 g
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride
1332529-64-2
1g
€322.50 2023-04-24
abcr
AB409908-500mg
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride; .
1332529-64-2
500mg
€269.00 2025-02-17
abcr
AB409908-1g
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride; .
1332529-64-2
1g
€317.00 2025-02-17
Ambeed
A919120-1g
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride
1332529-64-2 97%
1g
$267.0 2024-04-24

N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1332529-64-2)N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride
Order Number:A1174749
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:29
Price ($):240.0
Email:sales@amadischem.com

Additional information on N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride

Introduction to N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide Hydrochloride (CAS No. 1332529-64-2)

N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride, a compound with the chemical identifier CAS No. 1332529-64-2, is a significant molecule in the realm of pharmaceutical research and development. This compound belongs to a class of benzamide derivatives that have garnered considerable attention due to their potential therapeutic applications. The structural uniqueness of this molecule, particularly the presence of a cyclopropyl group and a pyrrolidin-2-ylmethoxy moiety, makes it an intriguing subject for further investigation in medicinal chemistry.

The benzamide core is a well-known pharmacophore in drug design, often associated with analgesic, anti-inflammatory, and neuroprotective properties. The introduction of the cyclopropyl group into the benzamide structure can influence both the electronic and steric properties of the molecule, potentially altering its biological activity. This modification has been explored in various drug candidates, where it has shown promise in enhancing binding affinity and metabolic stability.

The pyrrolidin-2-ylmethoxy substituent adds another layer of complexity to the molecule. Pyrrolidine rings are frequently found in biologically active compounds due to their ability to mimic secondary amine structures found in natural products. The methoxy group attached to the pyrrolidine ring can further modulate the pharmacokinetic profile of the compound, influencing its solubility, bioavailability, and interaction with biological targets.

In recent years, there has been a growing interest in developing novel small molecules for treating neurological disorders. N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride has been studied for its potential role in modulating neurotransmitter systems. Preliminary research suggests that this compound may interact with receptors and enzymes involved in pathways relevant to conditions such as depression, anxiety, and neurodegeneration. The hydrochloride salt form of the compound enhances its solubility and stability, making it more suitable for formulation into pharmaceutical products.

The synthesis of N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the benzamide core, introduction of the cyclopropyl group, and subsequent functionalization with the pyrrolidin-2-ylmethoxy moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yield and purity. The final step involves salt formation with hydrochloric acid to improve the compound's handling properties.

Evaluation of N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride in preclinical studies has provided valuable insights into its pharmacological profile. In vitro assays have demonstrated its ability to inhibit certain enzymes and receptors selectively, suggesting a potential therapeutic window for clinical applications. Animal models have further supported these findings by showing promising effects on behavior and biochemical markers associated with neurological disorders. These results have laid the groundwork for future clinical trials aimed at assessing its efficacy and safety in human populations.

The development of new pharmaceuticals is a complex process that requires extensive characterization of chemical properties, biological activity, and pharmacokinetics. N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride exemplifies the importance of structural optimization in drug discovery. By modifying specific regions of the molecule, researchers can fine-tune its interactions with biological targets, leading to improved therapeutic outcomes. The combination of computational modeling and experimental validation is crucial in this process, ensuring that lead compounds are optimized for efficacy and minimal side effects.

The regulatory landscape for new drug development also plays a significant role in shaping research priorities. N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride must undergo rigorous testing to meet safety and efficacy standards set by regulatory agencies such as the FDA and EMA. This includes comprehensive toxicology studies, pharmacokinetic assessments, and clinical trials involving human subjects. Only after successful completion of these phases can the compound be considered for market approval.

In conclusion, N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer potential advantages in terms of biological activity and pharmacokinetic properties. As our understanding of neurological disorders continues to evolve, compounds like this one may play a crucial role in developing new treatments that address unmet medical needs. Ongoing research efforts are essential to unlock their full therapeutic potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1332529-64-2)N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride
A1174749
Purity:99%
Quantity:1g
Price ($):240.0
Email